Cas no 1158738-88-5 (1-(butylsulfonyl)piperidin-4-amine hydrochloride)

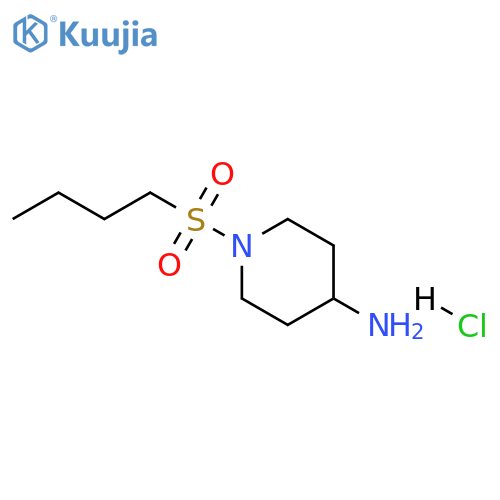

1158738-88-5 structure

商品名:1-(butylsulfonyl)piperidin-4-amine hydrochloride

CAS番号:1158738-88-5

MF:C9H21ClN2O2S

メガワット:256.793240308762

CID:4561189

1-(butylsulfonyl)piperidin-4-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(butylsulfonyl)piperidin-4-amine hydrochloride

- 1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride

-

- インチ: 1S/C9H20N2O2S.ClH/c1-2-3-8-14(12,13)11-6-4-9(10)5-7-11;/h9H,2-8,10H2,1H3;1H

- InChIKey: XMVGZQKPFHNJGS-UHFFFAOYSA-N

- ほほえんだ: N1(S(CCCC)(=O)=O)CCC(N)CC1.[H]Cl

1-(butylsulfonyl)piperidin-4-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6735696-5.0g |

1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride |

1158738-88-5 | 95.0% | 5.0g |

$1945.0 | 2025-02-20 | |

| Chemenu | CM301737-1g |

1-(butylsulfonyl)piperidin-4-amine hydrochloride |

1158738-88-5 | 95% | 1g |

$638 | 2022-09-30 | |

| Enamine | EN300-6735696-0.05g |

1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride |

1158738-88-5 | 95.0% | 0.05g |

$155.0 | 2025-02-20 | |

| Aaron | AR021JJ4-1g |

1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride |

1158738-88-5 | 95% | 1g |

$948.00 | 2025-02-14 | |

| Aaron | AR021JJ4-2.5g |

1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride |

1158738-88-5 | 95% | 2.5g |

$1834.00 | 2025-02-14 | |

| Aaron | AR021JJ4-250mg |

1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride |

1158738-88-5 | 95% | 250mg |

$481.00 | 2025-02-14 | |

| 1PlusChem | 1P021JAS-100mg |

1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride |

1158738-88-5 | 95% | 100mg |

$339.00 | 2023-12-26 | |

| 1PlusChem | 1P021JAS-1g |

1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride |

1158738-88-5 | 95% | 1g |

$892.00 | 2023-12-26 | |

| Aaron | AR021JJ4-10g |

1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride |

1158738-88-5 | 95% | 10g |

$3991.00 | 2023-12-16 | |

| Aaron | AR021JJ4-500mg |

1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride |

1158738-88-5 | 95% | 500mg |

$746.00 | 2025-02-14 |

1-(butylsulfonyl)piperidin-4-amine hydrochloride 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

1158738-88-5 (1-(butylsulfonyl)piperidin-4-amine hydrochloride) 関連製品

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 557-08-4(10-Undecenoic acid zinc salt)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量